molecular formula C8H7BrF3NO B1458669 3-Bromo-5-(2,2,2-trifluoroethoxy)aniline CAS No. 1695758-32-7

3-Bromo-5-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B1458669
CAS No.: 1695758-32-7
M. Wt: 270.05 g/mol
InChI Key: XOJCHSINCJGVRT-UHFFFAOYSA-N
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Description

3-Bromo-5-(2,2,2-trifluoroethoxy)aniline is a high-value aromatic amine intermediate designed for advanced research and development applications. This compound features a unique molecular structure that integrates a reactive bromo substituent and an electron-withdrawing trifluoroethoxy group on an aniline scaffold. This combination makes it a versatile building block, particularly in medicinal chemistry and agrochemical science. Research Applications & Value: The primary value of this compound lies in its role as a synthetic intermediate. The bromine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to construct more complex molecular architectures . The aniline group can be utilized in the synthesis of Schiff base ligands, which are crucial in coordination chemistry and for developing compounds with biological activity . The 2,2,2-trifluoroethoxy group is a common motif found in active pharmaceutical ingredients (APIs) and agrochemicals due to its ability to influence the molecule's lipophilicity, metabolic stability, and bioavailability . Handling & Safety: Researchers should handle this material with care. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-bromo-5-(2,2,2-trifluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c9-5-1-6(13)3-7(2-5)14-4-8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJCHSINCJGVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OCC(F)(F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Functional Group Introduction

A typical starting material is a bromo-substituted aromatic compound bearing a suitable leaving group or precursor for the trifluoroethoxy substituent. The trifluoroethoxy group can be introduced via nucleophilic aromatic substitution or etherification reactions involving trifluoroethanol derivatives.

Bromination and Amination

Bromination is usually performed selectively at the 3-position of the aromatic ring, often controlled by directing effects of existing substituents. Amination can be introduced via nitration followed by reduction or direct substitution methods.

Stepwise Synthesis Example (Adapted from Related Patent CN101168510A)

Although this patent focuses on 3-bromo-5-trifluoromethylaniline, the methodology is adaptable for trifluoroethoxy analogs such as this compound.

Step Number Reaction Type Reagents/Conditions Description Yield (%) Notes
1 Acetylation Acetic acid, acetic anhydride, 50-60 °C Protection of amino group via acetylation to prevent side reactions during nitration 98 Reaction monitored until raw material disappears; solid isolated by filtration
2 Nitration Sulfuric acid, nitric acid, 10-20 °C Introduction of nitro group at desired position Not specified Careful temperature control to avoid over-nitration
3 Deacetylation 30% HCl, reflux Removal of acetyl protecting group to regenerate amino group Not specified Adjust pH to alkaline after hydrolysis, isolate amine by filtration
4 Deamination Sulfuric acid, sodium nitrite, phosphoric acid, cupric oxide Diazotization and replacement of amino group with hydrogen or other substituents Not specified Reaction performed under controlled temperature; intermediate diazonium salts formed
5 Reduction Iron powder, glacial acetic acid, reflux Reduction of nitro group to amino group Not specified Final step to obtain target aniline compound

This multi-step process is designed for industrial scalability with an overall yield of approximately 43% for related trifluoromethyl aniline compounds.

Specific Considerations for Trifluoroethoxy Substitution

The trifluoroethoxy group is more electron-withdrawing and sterically demanding than trifluoromethyl, which may influence reaction rates and regioselectivity. Etherification to install the trifluoroethoxy group typically involves:

  • Reaction of phenolic precursors with 2,2,2-trifluoroethyl halides or trifluoroethyl tosylates under basic conditions.
  • Use of phase transfer catalysts or strong bases to facilitate the ether bond formation.

Subsequent bromination and amination steps must be optimized to prevent cleavage or rearrangement of the trifluoroethoxy substituent.

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions/Values Comments
Acetylation temperature 50–60 °C Ensures selective protection of amino group
Nitration temperature 10–20 °C Prevents over-nitration and side reactions
Deacetylation reagent 30% hydrochloric acid Hydrolyzes acetyl group, regenerating free amine
Deamination agents Sodium nitrite, sulfuric acid, phosphoric acid, cupric oxide Diazotization followed by substitution reactions
Reduction agent Iron powder, glacial acetic acid Reduces nitro to amino group
Overall yield ~43% (for related trifluoromethyl analogs) Yield may vary depending on substituent and reaction optimization

Research Findings and Industrial Relevance

  • The described synthetic route employs conventional unit reactions, making it suitable for scale-up and industrial manufacture.
  • The presence of trifluoroethoxy enhances lipophilicity, which is beneficial for pharmaceutical intermediates, but requires careful reaction condition control to maintain functional group integrity.
  • Alternative synthetic routes may involve direct amination of brominated trifluoroethoxybenzenes or use of palladium-catalyzed coupling reactions, though these are less documented.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of nitro or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

3-Bromo-5-(2,2,2-trifluoroethoxy)aniline has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2,2,2-trifluoroethoxy)aniline depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Trifluoroethoxy vs. Trifluoromethoxy

3-Bromo-5-(trifluoromethoxy)aniline (CAS 914636-35-4)
  • Molecular Formula: C₇H₅BrF₃NO
  • Molecular Weight : 256.02 g/mol
  • Substituents : Bromine (position 3), trifluoromethoxy (-OCF₃, position 5).
  • Key Differences :
    • The trifluoromethoxy group is smaller and more electron-withdrawing than trifluoroethoxy, leading to higher reactivity in electrophilic substitutions.
    • Lower molecular weight (256.02 vs. 272.05) due to the absence of a CH₂ group.
  • Applications : Used in agrochemical research for its enhanced electronic effects .
3-Bromo-5-chloro-2-(2-fluoroethoxy)aniline (CAS 1503999-29-8)
  • Molecular Formula: C₈H₈BrClFNO
  • Molecular Weight : 268.51 g/mol
  • Substituents : Bromine (position 3), chlorine (position 5), 2-fluoroethoxy (-OCH₂F, position 2).
  • Key Differences :
    • Additional chlorine substituent increases steric hindrance and alters regioselectivity in reactions.
    • Fluoroethoxy group (-OCH₂F) is less electron-withdrawing than trifluoroethoxy.
  • Applications : Explored in pesticide development due to halogen diversity .

Halogen and Substituent Position Variations

2-Bromo-5-(trifluoromethyl)aniline (CAS 454-79-5)
  • Molecular Formula : C₇H₅BrF₃N
  • Molecular Weight : 240.02 g/mol
  • Substituents : Bromine (position 2), trifluoromethyl (-CF₃, position 5).
  • Key Differences :
    • CF₃ is strongly electron-withdrawing but lacks the oxygen atom present in trifluoroethoxy.
    • Positional isomerism (bromine at position 2 vs. 3) affects electronic distribution and reaction pathways.
  • Applications : Intermediate in pharmaceuticals, particularly for CF₃-containing drugs .
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (CAS 1805580-11-3)
  • Molecular Formula : C₇H₄BrF₄N
  • Molecular Weight : 258.02 g/mol (calculated)
  • Substituents : Bromine (position 4), fluorine (position 2), CF₃ (position 5).
  • Key Differences :
    • Fluorine introduces additional steric and electronic effects.
    • Bromine at position 4 alters regiochemistry in coupling reactions.
  • Applications : Investigated in fluorinated drug candidates .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Applications/Properties
3-Bromo-5-(2,2,2-trifluoroethoxy)aniline Not available C₈H₇BrF₃NO Br (3), -OCH₂CF₃ (5) 272.05 Pharmaceutical intermediates
3-Bromo-5-(trifluoromethoxy)aniline 914636-35-4 C₇H₅BrF₃NO Br (3), -OCF₃ (5) 256.02 Agrochemical research
2-Bromo-5-(trifluoromethyl)aniline 454-79-5 C₇H₅BrF₃N Br (2), -CF₃ (5) 240.02 Drug synthesis
3-Bromo-5-chloro-2-(2-fluoroethoxy)aniline 1503999-29-8 C₈H₈BrClFNO Br (3), Cl (5), -OCH₂F (2) 268.51 Pesticide development
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline 1805580-11-3 C₇H₄BrF₄N Br (4), F (2), -CF₃ (5) 258.02 Fluorinated drug candidates

Biological Activity

3-Bromo-5-(2,2,2-trifluoroethoxy)aniline is an organic compound characterized by a bromine atom and a trifluoroethoxy group attached to an aniline moiety. Its molecular formula is C8H6BrF4NO, with a molecular weight of 288.04 g/mol. The unique structural features of this compound contribute to its biological activity, particularly its interactions with specific molecular targets within biological systems. This article aims to provide a comprehensive review of the biological activity of this compound, supported by data tables and relevant research findings.

The biological activity of this compound is primarily linked to its lipophilicity , which enhances its ability to penetrate cellular membranes. The trifluoroethoxy group increases the compound's hydrophobic characteristics, facilitating interactions with various biological targets such as enzymes and receptors. Additionally, the presence of the bromine atom may enhance binding affinity through halogen bonding interactions.

Biological Activity Overview

Research indicates that this compound exhibits potential pharmacological properties. Its interactions with specific molecular targets suggest implications for various therapeutic applications.

Table 1: Biological Activity Profile

Activity Description
Enzyme Inhibition Potential inhibition of specific enzymes involved in metabolic pathways .
Receptor Interaction May interact with receptors influencing signaling pathways.
Antimicrobial Properties Preliminary studies suggest possible activity against certain pathogens.
Anticancer Potential Similar compounds have shown promise in cancer treatment; further studies needed .

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with Trypanosoma brucei AdoMetDC (S-Adenosylmethionine decarboxylase), an essential enzyme in the polyamine pathway. The compound demonstrated selective inhibition over human enzyme variants, indicating potential for targeted therapy against trypanosomiasis .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives similar to this compound were evaluated for their efficacy against various bacterial strains. The results indicated that modifications to the trifluoroethoxy group significantly influenced antimicrobial activity, suggesting that this compound may also possess similar properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights the importance of both the bromine and trifluoroethoxy groups in enhancing biological activity. Comparative analysis with structurally similar compounds has shown that variations in these substituents can lead to significant differences in pharmacological profiles.

Table 2: Comparison with Similar Compounds

Compound Name Structural Features Biological Activity
3-Bromo-4-(trifluoromethyl)anilineBromine and trifluoromethyl groupsPotential anti-cancer properties
Ethyl 4-bromo-3-(trifluoromethyl)benzoateBromine and trifluoromethyl groupsAntimicrobial activity
5-Ethoxy-3-bromo-4-fluorophenolEthoxy and fluorine substitutionsActivity against certain pathogens

Q & A

Q. Table 1. Key Synthetic Parameters for Bromination

ParameterOptimal RangeImpact on Yield
Temperature60–80°C↑↑ with control
SolventDCM/AcOH (1:1)Maximizes Br₂ solubility
Catalyst (FeCl₃)5 mol%Reduces side products

Q. Table 2. Comparative Reactivity in Cross-Coupling

SubstrateCoupling Efficiency (%)Reference
3-Bromo-5-(trifluoroethoxy)aniline78% (Suzuki)
3-Bromo-5-methylaniline65% (Suzuki)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-5-(2,2,2-trifluoroethoxy)aniline
Reactant of Route 2
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3-Bromo-5-(2,2,2-trifluoroethoxy)aniline

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